

A Technical Guide to 5-Methylthiazole-2-carboxylic Acid: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Methylthiazole-2-carboxylic acid*

Cat. No.: B1323396

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Methylthiazole-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines relevant experimental protocols for its synthesis and analysis based on related compounds, and presents a logical workflow for its derivatization, a crucial step in pharmaceutical development.

Core Physicochemical Data

5-Methylthiazole-2-carboxylic acid, identified by the CAS Number 61291-21-2, is a key building block in the synthesis of more complex molecules.^[1] Its fundamental properties are summarized below.

Property	Value	References
Molecular Formula	C ₅ H ₅ NO ₂ S	[2][3][4][5][6]
Molecular Weight	143.16 g/mol	[2][3][4][6]
CAS Number	61291-21-2	[2][3]
Canonical SMILES	Cc1cnc(s1)C(O)=O	[2]
Density	1.418 g/cm ³	[3][5]
Boiling Point	317.1 °C at 760 mmHg	[3]
Flash Point	145.6 °C	[5]
Solubility	Slightly soluble in water.	[1][5]
Synonyms	5-Methyl-1,3-thiazole-2-carboxylic acid	[2][3]

Experimental Protocols

While specific experimental protocols for the synthesis of **5-Methylthiazole-2-carboxylic acid** are not readily available in published literature, methodologies for closely related isomers, such as 4-methylthiazole-5-carboxylic acid, provide valuable procedural insights.

2.1. Synthesis of Thiazole Carboxylic Acid Derivatives (Exemplified by 4-methylthiazole-5-carboxylic acid derivatives)

The synthesis of derivatives from a methylthiazole carboxylic acid core is a common strategy in drug discovery. A general two-step protocol involves the formation of an acid chloride followed by reaction with a nucleophile (e.g., an amine or alcohol) to form an amide or ester derivative.

Step 1: Formation of 4-methylthiazole-5-carboxylic acid chloride

- Reagents and Conditions:

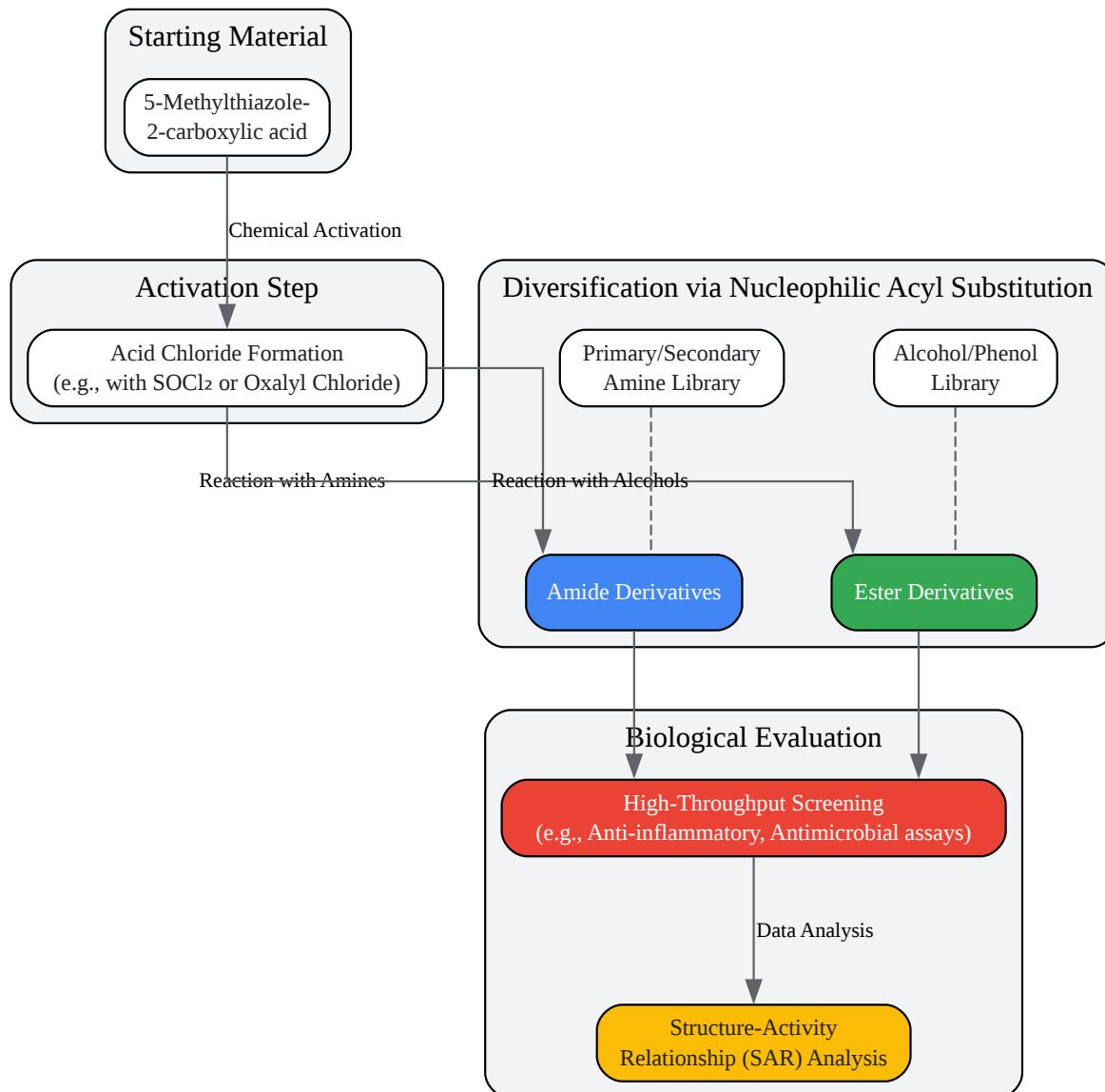
- 4-methylthiazole-5-carboxylic acid
- Thionyl chloride (SOCl₂)

- Toluene
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Reaction Temperature: 90-95 °C
- Procedure: To a solution of 4-methylthiazole-5-carboxylic acid in toluene, a catalytic amount of DMF is added. Thionyl chloride is then added dropwise. The reaction mixture is heated at 90-95 °C until the reaction is complete (monitored by TLC or disappearance of starting material). The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.

Step 2: Synthesis of Carboxamide Derivatives

- Reagents and Conditions:
 - 4-methylthiazole-5-carboxylic acid chloride
 - Desired amine (R-NH₂) or alcohol (R-OH)
 - Triethylamine (TEA) or another suitable base
 - Toluene
 - Reaction Temperature: 70-75 °C
- Procedure: The crude acid chloride is dissolved in toluene. To this solution, the desired amine or alcohol and triethylamine are added. The mixture is heated at 70-75 °C. After the reaction is complete, the mixture is cooled, and the triethylamine hydrochloride salt is filtered off. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or column chromatography.[\[7\]](#)

2.2. Analytical Methods for Thiazole-Containing Carboxylic Acids


The quantification and characterization of thiazole carboxylic acids and their derivatives in various matrices, including biological samples, are essential for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Method for Analysis of Related Aminothiazole Compounds While a specific method for **5-Methylthiazole-2-carboxylic acid** is not detailed, methods for similar analytes like 2-Amino-5-methylthiazole can be adapted. A mixed-mode chromatography approach, which combines reversed-phase and ion-exchange mechanisms, can be effective for separating complex mixtures of pharmaceutical ingredients and precursors.[8]

- Column: A mixed-mode column (e.g., combining reversed-phase and ion-exchange functionalities).
- Mobile Phase: A typical mobile phase might consist of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid.[8]
- Detection: UV detection is suitable for compounds with a chromophore. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.[9]
- Sample Preparation: For biological samples, a pretreatment step such as solid-phase extraction (SPE) or solvent extraction is commonly performed to remove interfering substances before LC analysis.[9]

Logical Workflow and Visualization

In drug development, **5-Methylthiazole-2-carboxylic acid** primarily serves as a scaffold or intermediate. Its carboxylic acid group is a versatile handle for chemical modification to explore structure-activity relationships (SAR). The following diagram illustrates a typical workflow for generating a library of derivatives from this core structure for biological screening.

[Click to download full resolution via product page](#)

Derivative Synthesis and Screening Workflow.

The thiazole ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer

properties.[10][11] The workflow above demonstrates the logical progression from a core molecule like **5-Methylthiazole-2-carboxylic acid** to the identification of potential drug candidates through systematic chemical modification and biological testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methylthiazole-2-carboxylic acid | 61291-21-2 [chemicalbook.com]
- 2. 5-methyl-1,3-thiazole-2-carboxylic acid | 61291-21-2 | Buy Now [molport.com]
- 3. 5-Methylthiazole-2-carboxylic acid, CAS No. 61291-21-2 - iChemical [ichemical.com]
- 4. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 5. chembk.com [chembk.com]
- 6. 5-Methylthiazole-2-carboxylic acid , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to 5-Methylthiazole-2-carboxylic Acid: Properties, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1323396#5-methylthiazole-2-carboxylic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com